molecular formula C14H10IN3O3S B4888474 2-iodo-N-[(3-nitrophenyl)carbamothioyl]benzamide

2-iodo-N-[(3-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B4888474
M. Wt: 427.22 g/mol
InChI Key: GOVPPGBUKKQZRG-UHFFFAOYSA-N
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Description

2-iodo-N-[(3-nitrophenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C14H10IN3O3S It is characterized by the presence of an iodine atom, a nitrophenyl group, and a carbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[(3-nitrophenyl)carbamothioyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodobenzoic acid and 3-nitroaniline.

    Formation of Benzamide Core: The 2-iodobenzoic acid is first converted to 2-iodobenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Coupling Reaction: The 2-iodobenzoyl chloride is then reacted with 3-nitroaniline in the presence of a base, such as triethylamine (TEA), to form the desired benzamide derivative.

    Thioamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[(3-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

    Oxidation Reactions: The thioamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3).

    Reduction: Reducing agents (e.g., H2 with Pd/C, NaBH4), solvents (e.g., ethanol, methanol).

    Oxidation: Oxidizing agents (e.g., H2O2), solvents (e.g., acetonitrile).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the iodine atom.

    Reduction: Amino derivatives with the nitro group reduced to an amino group.

    Oxidation: Sulfonamide derivatives with the thioamide group oxidized.

Scientific Research Applications

2-iodo-N-[(3-nitrophenyl)carbamothioyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-iodo-N-[(3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

2-iodo-N-[(3-nitrophenyl)carbamothioyl]benzamide can be compared with other similar compounds, such as:

    2-iodo-N-(3-nitrophenyl)benzamide: Lacks the carbamothioyl group, which may result in different chemical and biological properties.

    N-[(3-nitrophenyl)carbamothioyl]benzamide: Lacks the iodine atom, which may affect its reactivity and interactions.

    2-iodo-N-[(3-aminophenyl)carbamothioyl]benzamide: Contains an amino group instead of a nitro group, which may influence its reduction and substitution reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-iodo-N-[(3-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10IN3O3S/c15-12-7-2-1-6-11(12)13(19)17-14(22)16-9-4-3-5-10(8-9)18(20)21/h1-8H,(H2,16,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVPPGBUKKQZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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